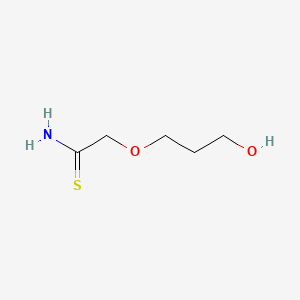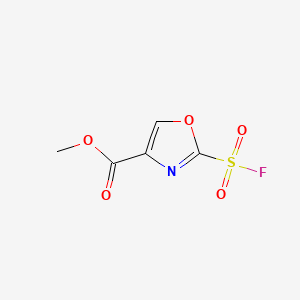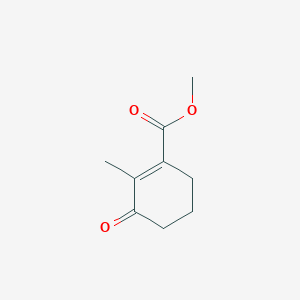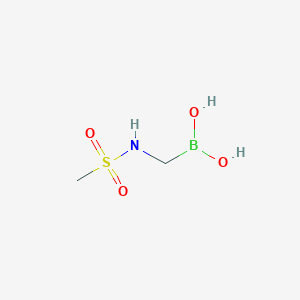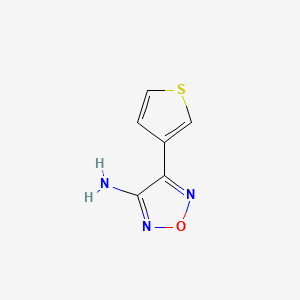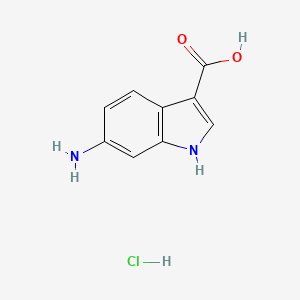![molecular formula C17H27NO5 B13460762 Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]azetidine-1-carboxylate is a complex organic compound that features a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate typically involves a multi-step process. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can then be further derivatized to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemical reactions and other advanced organic synthesis techniques are likely employed in industrial settings to produce this compound in larger quantities.
化学反応の分析
Types of Reactions
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound is sensitive to oxidizing agents and can be oxidized to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring and the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl lithium, sec-butyl lithium, and various oxidizing agents . Reaction conditions often involve low temperatures (e.g., -78°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of ketones, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of bioactive molecules.
Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Material Science: The compound’s properties make it useful in the development of new materials with specific chemical and physical characteristics.
作用機序
The mechanism of action of tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context in which it is used. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to a range of biological effects .
類似化合物との比較
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound is structurally similar and is used as an intermediate in the synthesis of various bioactive molecules.
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another similar compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate is unique due to its bicyclic structure, which imparts specific chemical and physical properties that are not found in simpler azetidine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C17H27NO5 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
tert-butyl 3-(4-ethoxycarbonyl-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H27NO5/c1-6-21-13(19)17-9-16(5,10-17)22-12(17)11-7-18(8-11)14(20)23-15(2,3)4/h11-12H,6-10H2,1-5H3 |
InChIキー |
CVGMDADRUCYPSL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CC(C1)(OC2C3CN(C3)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
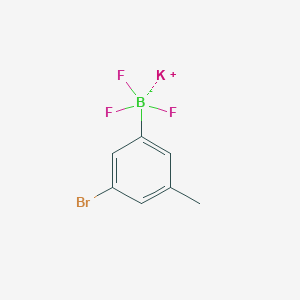
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
![6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)
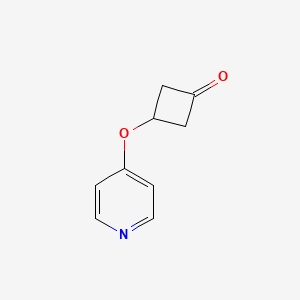
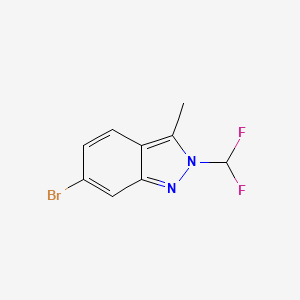
![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
